(S)-laudanine(1+)

Description

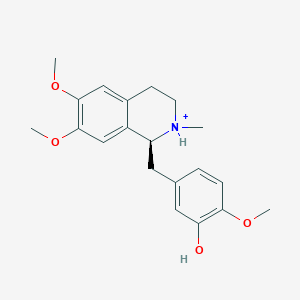

(S)-Laudanine(1+) is a benzylisoquinoline alkaloid derived from Papaver somniferum (opium poppy). Its molecular formula is C₂₀H₂₅NO₄ (molecular weight: 343.42 g/mol), and it features a tetracyclic structure with methoxy groups at positions 6 and 7, a hydroxyl group at position 2, and an (S)-configuration at the chiral center . The compound exists as a positively charged species under physiological conditions due to the quaternary nitrogen in its isoquinoline moiety. (S)-Laudanine is biosynthesized via the O-methylation of (S)-reticuline catalyzed by enzymes such as reticuline 7-O-methyltransferase (7OMT) , and it serves as a precursor to alkaloids like papaverine .

Propriétés

Formule moléculaire |

C20H26NO4+ |

|---|---|

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

5-[[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1/t16-/m0/s1 |

Clé InChI |

MPYHGNAJOKCMAQ-INIZCTEOSA-O |

SMILES |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |

SMILES isomérique |

C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |

SMILES canonique |

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues in the Benzylisoquinoline Family

The structural and functional similarities between (S)-laudanine(1+) and related alkaloids are summarized below:

Key Observations :

- (S)-Laudanine and (S)-armepavine share identical molecular formulas but differ in substituent positions: (S)-laudanine has a 2-OH group, while (S)-armepavine lacks this moiety .

- Laudanosine is the 3-O-methylated derivative of (S)-laudanine, enhancing its lipophilicity .

- Papaverine is structurally distinct due to its fully aromatized isoquinoline ring, which eliminates the positive charge .

Enzyme Specificity :

- CjColOMT methylates both (S)-reticuline and (S)-N-methylcoclaurine, highlighting its substrate flexibility .

Pharmacological and Metabolic Profiles

- (S)-Laudanine : Identified as a key compound in traditional medicine formulations (e.g., ZRYZD) for ulcerative colitis, though its specific pharmacological mechanism remains uncharacterized .

- Laudanosine: A metabolite of the muscle relaxant atracurium, known for CNS excitatory effects at high concentrations .

Experimental Data and Production Yields

- In Vivo Production : Engineered S. cerevisiae strains produced (S)-laudanine at 135 ± 22 ng/mL using CjColOMT, compared to (S)-armepavine at 270 ± 40 ng/mL under similar conditions .

- Isotopic Labeling : Feeding [7-D₃]-(S)-laudanine to poppy seedlings resulted in 53.6% incorporation into papaverine , confirming its role as a precursor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.